4-Cyanophenyl isocyanate

Description

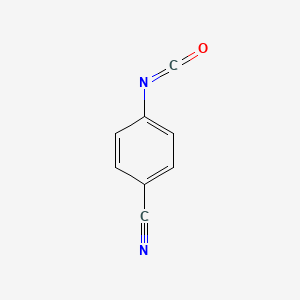

Structure

3D Structure

Propriétés

IUPAC Name |

4-isocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSXDZNUTPLDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068230 | |

| Record name | Benzonitrile, 4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40465-45-0 | |

| Record name | 4-Cyanophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40465-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040465450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isocyanatobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOU22OT3BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Cyanophenyl isocyanate chemical properties

An In-depth Technical Guide to 4-Cyanophenyl Isocyanate

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 4-isocyanatobenzonitrile, is a bifunctional aromatic organic compound featuring a highly reactive isocyanate (-NCO) group and a polar cyano (-C≡N) group.[1][2] This unique structural combination makes it a valuable and versatile reagent in synthetic organic chemistry, polymer science, and materials science.[1][3] Its primary utility lies in its ability to act as a molecular linker or building block, where the isocyanate group serves as a reactive handle for covalent modification, and the cyanophenyl moiety imparts specific electronic and physical properties to the final product.[1] This guide provides an in-depth examination of its chemical properties, reactivity, and applications, with a focus on its practical use in research and development, particularly within the pharmaceutical and materials sectors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. This compound is a solid at room temperature with a melting point in the range of 101-104 °C.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂O | [2][5][6] |

| Molecular Weight | 144.13 g/mol | [2][6] |

| CAS Number | 40465-45-0 | [2][4][5] |

| Melting Point | 101-104 °C (lit.) | [4][5] |

| Appearance | Solid | [7] |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key spectral features are:

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) typically appearing around 2250-2280 cm⁻¹. Another key feature is the stretching vibration of the nitrile group (-C≡N) which appears around 2220-2240 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the aromatic protons on the phenyl ring will appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm), consistent with a 1,4-disubstituted benzene ring. In ¹³C NMR, the carbon of the isocyanate group is typically found in the δ 120-140 ppm region, while the nitrile carbon appears around δ 115-120 ppm.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to its molecular weight (144.13 g/mol ) will be observed.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the high electrophilicity of the central carbon atom in the isocyanate group. This carbon is susceptible to nucleophilic attack by a wide range of compounds, particularly those containing active hydrogen atoms like amines, alcohols, and thiols.[1][8]

Core Reactivity: Nucleophilic Addition

The fundamental reaction of isocyanates is the addition of a nucleophile across the C=N bond of the -NCO group. The electron-withdrawing nature of both the adjacent nitrogen and oxygen atoms, compounded by the aromatic ring, makes the isocyanate carbon highly electron-deficient and thus an excellent electrophile.

This reactivity allows this compound to serve as a powerful tool for covalently modifying other molecules and surfaces.[9] For example, it readily reacts with materials rich in hydroxyl (-OH) or amine (-NH₂) groups, such as biopolymers or functionalized graphene oxide, to form stable carbamate or urea linkages, respectively.[1][9]

Reaction with Amines to Form Ureas

The reaction with primary and secondary amines is particularly rapid and efficient, yielding substituted ureas. This reaction is a cornerstone of polyurethane and polyurea chemistry and is widely exploited in drug discovery for linking molecular fragments.[1][8]

Caption: Reaction of this compound with a primary amine.

Reaction with Alcohols to Form Carbamates (Urethanes)

Alcohols react with this compound, typically in the presence of a catalyst (e.g., a tertiary amine or an organotin compound), to form carbamate esters, also known as urethanes.[1][9] This reaction is fundamental to the synthesis of polyurethanes.[1] The modification of silk sericin, a protein with numerous hydroxyl groups, with this compound to form urethane linkages is a prime example of its application in biomaterial engineering.[1][4][9]

Applications in Drug Development and Materials Science

The predictable and efficient reactivity of this compound makes it a valuable reagent in several advanced applications:

-

Drug Discovery: The cyanophenyl moiety is a common structural motif in medicinal chemistry, and this reagent provides a direct method for its incorporation.[10] It is used to synthesize libraries of urea-containing compounds, which are frequently evaluated as enzyme inhibitors or receptor modulators. The isocyanate group's broad reactivity allows for the chemical tagging of drug-like small molecules for applications like target identification and probe development.[8]

-

Polymer Chemistry: As a monomer, it can be reacted with diols or diamines to produce polyurethanes and polyureas.[1] The presence of the polar cyano group in the polymer backbone can influence properties such as mechanical strength, thermal stability, and adhesion.[1]

-

Surface Functionalization: It is used to modify the surfaces of materials like graphene oxide and biopolymers.[9] This surface modification can alter key properties such as solubility, dispersibility in non-polar solvents, and thermal stability.[1][9]

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Objective: To synthesize an N-(4-cyanophenyl)-N'-(alkyl/aryl)urea derivative.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

Procedure:

-

Setup: Under a nitrogen atmosphere, dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Addition: While stirring at room temperature (20-25 °C), add the primary amine dropwise to the solution. The reaction is often exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Upon completion, the urea product, which is often poorly soluble in DCM, may precipitate out. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Caption: Experimental workflow for urea synthesis.

Handling and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood.[6][11]

Hazards:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11][12]

-

Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] Persons with a history of asthma or respiratory problems should not handle isocyanates.[11]

-

Reactivity: Reacts with water and other nucleophiles. Containers should be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen).[7][13]

Personal Protective Equipment (PPE):

-

Gloves: Wear suitable chemical-resistant gloves.[12]

-

Eye Protection: Use safety glasses with side shields or chemical goggles.[11]

-

Respiratory Protection: In case of inadequate ventilation or when handling powder, wear a dust mask or a respirator.[7]

-

Lab Coat: A lab coat is mandatory to protect from skin contact.[11]

Handling and Storage:

-

Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[13]

-

Avoid contact with water, acids, bases, alcohols, and oxidizing agents.[11]

-

All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[11]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

References

- Functionalizing Materials with this compound: Beyond Basic Chemistry. (2026). Google AI Test Kitchen.

- The Role of this compound in Modern Polymer Synthesis. (n.d.). Google AI Test Kitchen.

- This compound, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

- 4-Cyanophenyl isocyan

- 4-Cyanophenyl isocyan

- 4-Cyanophenyl isocyan

- MSDS of 4-Cyanophenyl isocyan

- This compound CAS#: 40465-45-0. (n.d.). ChemicalBook.

- This compound (cas 40465-45-0) SDS/MSDS download. (n.d.). Guidechem.

- This compound: A Versatile Building Block for Organic Synthesis and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Cyanophenyl isocyan

- This compound - Safety D

- SAFETY DATA SHEET - 3-Cyanophenyl isocyan

- SAFETY DATA SHEET - 4-Cyanophenyl isocyan

- 4-Cyanophenyl isocyan

- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023). PMC - NIH.

- Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. (2003). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H4N2O | CID 170380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 40465-45-0 [chemicalbook.com]

- 5. This compound CAS#: 40465-45-0 [m.chemicalbook.com]

- 6. capotchem.cn [capotchem.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. This compound, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. canbipharm.com [canbipharm.com]

4-Cyanophenyl isocyanate CAS number 40465-45-0

An In-depth Technical Guide to 4-Cyanophenyl isocyanate (CAS 40465-45-0)

Authored by: A Senior Application Scientist

Abstract

This compound (4-CPI), registered under CAS number 40465-45-0, is a bifunctional aromatic compound of significant interest in advanced chemical synthesis. Its unique molecular architecture, featuring a highly electrophilic isocyanate moiety and a polar cyano group, makes it a versatile building block. This guide provides a comprehensive technical overview of 4-CPI, encompassing its physicochemical properties, synthesis, reactivity, and key applications in polymer science, material functionalization, and drug discovery. The narrative is structured to deliver not just procedural steps but also the underlying mechanistic rationale, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

This compound is an organic compound characterized by a phenyl ring substituted at the 1 and 4 positions with an isocyanate (-N=C=O) group and a nitrile (-C≡N) group, respectively.[1] This dual functionality is the cornerstone of its chemical utility. The isocyanate group is a powerful electrophile, readily reacting with a wide range of nucleophiles, while the cyano group, an electron-withdrawing moiety, modulates the reactivity of the aromatic ring and imparts unique polarity to derivative molecules.[2][3] This combination allows for its use as a critical intermediate in the synthesis of a diverse array of products, from high-performance polymers to complex pharmaceutical agents.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis and material science. 4-CPI is typically supplied as a white to off-white crystalline solid.[2][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40465-45-0 | [5][6] |

| Molecular Formula | C₈H₄N₂O | [5][6] |

| Molecular Weight | 144.13 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/needles | [2][4] |

| Melting Point | 101-104 °C | [5][6][7] |

| Boiling Point | 130-131 °C at 15 Torr | [6] |

| Purity | Typically ≥97% | [5][8] |

| Solubility | Insoluble in water (decomposes) | [4] |

| Storage Temperature | 2-8°C | [4][5] |

Table 2: Molecular Identifiers

| Identifier | String | Source(s) |

| SMILES | O=C=Nc1ccc(cc1)C#N | [1][5] |

| InChI | InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H | [5][6] |

| InChIKey | TVSXDZNUTPLDKY-UHFFFAOYSA-N | [5][6] |

Spectroscopic Profile

While detailed spectra are lot-specific, the characteristic spectroscopic features include:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2250-2275 cm⁻¹ corresponding to the N=C=O stretching vibration, and a peak around 2230 cm⁻¹ for the C≡N stretch.

-

¹H NMR Spectroscopy: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the disubstituted benzene ring.

-

¹³C NMR Spectroscopy: A signal for the isocyanate carbon around 120-130 ppm, the nitrile carbon around 118 ppm, and distinct signals for the aromatic carbons.

Synthesis and Purification Pathways

Primary Synthesis Route: Phosgenation

The most common industrial method for producing aryl isocyanates like 4-CPI is through the phosgenation of the corresponding primary amine.[9][10] The process involves the reaction of 4-aminobenzonitrile with phosgene (COCl₂).

Mechanism Rationale: The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride upon heating to yield the isocyanate.[9] Due to the extreme toxicity of phosgene gas, this synthesis requires specialized equipment and stringent safety protocols.[10]

Caption: Generalized synthesis of 4-CPI via phosgenation.

Alternative, non-phosgene routes are actively being researched to mitigate safety concerns. These include methods like the Curtius, Hofmann, or Lossen rearrangements and the reductive carbonylation of nitroarenes.[9][11]

Purification Methodologies

The purity of 4-CPI is critical for reproducible results in polymerization and fine chemical synthesis.[2] Purification often involves removing unreacted starting materials or by-products. A common strategy for purifying isocyanates from reactive impurities (like residual amines) is to convert the impurity into a more easily separable derivative. For instance, treatment with a diamine can convert residual isocyanate into a urea, which can then be removed by filtration or distillation.[12] For thermally stable isocyanates, vacuum distillation is a viable method.[12]

Chemical Reactivity and Mechanistic Insights

The synthetic versatility of 4-CPI is governed by the distinct reactivity of its two functional groups.

The Isocyanate (-NCO) Group: An Electrophilic Hub

The carbon atom of the isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[3][9] This reactivity is the basis for its most common applications.

-

Reaction with Alcohols: Forms stable urethane (carbamate) linkages. This is the foundational reaction for polyurethane synthesis.[2][9]

-

Reaction with Amines: Forms urea linkages. This reaction is fundamental to the production of polyureas.[2][9]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which readily decarboxylates to yield a primary amine and carbon dioxide gas.[9][13] This reaction is both a key consideration for handling (moisture sensitivity) and a useful tool in the production of polyurethane foams, where CO₂ acts as the blowing agent.[9][13]

Caption: Key nucleophilic addition reactions of the isocyanate group.

The Cyano (-C≡N) Group: A Modulating Moiety

The cyano group is strongly electron-withdrawing, which influences the reactivity of the isocyanate group by increasing the electrophilicity of the isocyanate carbon.[3] In polymer applications, the high polarity of the cyano group affects inter-chain interactions, which can enhance properties like thermal stability, mechanical strength, and adhesion.[2] It also provides a potential site for further chemical transformations.[14]

Core Applications in Scientific Research

The dual functionality of 4-CPI makes it a valuable reagent in several fields.

Polymer Science and Advanced Materials

4-CPI serves as a monomer or a functionalizing agent in polymer chemistry.[2]

-

Polymer Synthesis: When reacted with diols or diamines, it forms polyurethanes or polyureas, respectively. The presence of the cyanophenyl group in the polymer backbone imparts specific properties desired in advanced materials.[2]

-

Surface Functionalization: The reactive isocyanate group is ideal for covalently modifying surfaces rich in hydroxyl (-OH) or amine (-NH₂) groups.[14] This has been demonstrated in the functionalization of materials like graphene oxide to improve its dispersibility in non-polar solvents and in modifying biopolymers like silk sericin to alter their solubility and thermal stability.[2][14]

Protocol: Functionalization of Silk Sericin with 4-CPI

This protocol is based on methodologies described for modifying biopolymers.[7]

-

Dissolution: Dissolve silk sericin in a suitable solvent system, such as a lithium chloride/dimethyl sulfoxide (LiCl/DMSO) mixture, to ensure the protein's hydroxyl and amine groups are accessible.

-

Reagent Addition: Add this compound to the sericin solution under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. The reaction is typically carried out at a controlled temperature.

-

Reaction: Stir the mixture for a specified period (e.g., several hours to 24 hours) to allow the isocyanate groups of 4-CPI to react with the hydroxyl groups on the amino acid residues of sericin, forming stable urethane linkages.[2][7]

-

Precipitation and Washing: Precipitate the modified sericin by adding the reaction mixture to a non-solvent like methanol or acetone.

-

Purification: Wash the precipitate repeatedly with the non-solvent to remove unreacted 4-CPI and the original solvent system.

-

Drying: Dry the purified, functionalized sericin product under vacuum. The resulting material will have altered physical properties, such as modified solubility and enhanced thermal stability.[2]

Drug Discovery and Organic Synthesis

Isocyanates are important intermediates in the pharmaceutical industry.[1][15] 4-CPI has been utilized in the synthesis of small molecules with therapeutic potential. For example, it has been used as a building block in the development of dipeptidyl peptidase IV (DPP4) inhibitors, a class of drugs used to treat type 2 diabetes.[5][16] Its defined structure allows for precise incorporation into complex molecular scaffolds. It is also used in proteomics research as a specialty chemical.[17]

Safety, Handling, and Storage

As with all isocyanates, this compound is a hazardous substance and must be handled with appropriate precautions.[13][18]

Table 3: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [5][19] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [5][20] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | [5][20] |

| Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [5] |

| STOT SE 3 | H335: May cause respiratory irritation. | [5][20] |

Personal Protective Equipment (PPE)

-

Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for organic vapors and particulates, especially when dust may be generated.[5][18]

-

Hand Protection: Wear chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[5]

-

Skin and Body Protection: Wear a lab coat and ensure no skin is exposed. Open cuts or abrasions should be protected.[13]

Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[18][21] Avoid formation of dust. Avoid all personal contact, including inhalation.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[18] Recommended storage is at 2-8°C.[5] Isocyanates are incompatible with water, alcohols, amines, strong bases, and acids, as reactions can be exothermic and may release toxic gases or cause hazardous polymerization.[13]

Spill Management

In case of a spill, evacuate the area. Use a dry clean-up procedure and avoid generating dust.[13] Treat isocyanate spills with a liquid decontaminant solution. A typical formulation consists of sodium carbonate (5-10%), a liquid surfactant (0.2-2%), and water to make up 100%.[13] Allow the mixture to stand for at least 24 hours in an open container before disposal, as carbon dioxide gas may be generated.[13]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique bifunctional nature. The predictable and potent reactivity of its isocyanate group, combined with the modulating electronic and physical effects of its cyano group, provides chemists and material scientists with a powerful tool for synthesis and functionalization. From creating advanced polymers with tailored properties to serving as a key building block in the synthesis of life-saving pharmaceuticals, 4-CPI continues to be a compound of significant scientific and industrial importance. Adherence to strict safety protocols is essential for harnessing its full potential responsibly.

References

- The Role of this compound in Modern Polymer Synthesis. (n.d.). Vertex AI Search. Retrieved January 10, 2026.

- Functionalizing Materials with this compound: Beyond Basic Chemistry. (2026, January 4). Vertex AI Search.

- MSDS of this compound. (n.d.). Capot Chemical Co., Ltd. Retrieved January 10, 2026.

- This compound. (n.d.). CAS Common Chemistry.

- This compound - Safety Data Sheet. (2025, September 27). ChemicalBook.

- This compound: A Versatile Building Block for Organic Synthesis and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound (CAS#:40465-45-0). (2025, August 26). Chemsrc.

- This compound, 95%, Thermo Scientific Chemicals 5 g. (n.d.). Fisher Scientific.

- This compound CAS#: 40465-45-0. (n.d.). ChemicalBook.

- 4-Cyanophenyl isocyan

- Safety aspects of handling isocyanates in urethane foam production. (n.d.). IChemE.

- an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. (n.d.). Wanhua-BorsodChem Ltd.

- 4-CYANOPHENYL ISOTHIOCYANATE(2719-32-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-cyanophenyl isocyan

- 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. (n.d.). [Source not explicitly named].

- Isocyanate. (n.d.). Wikipedia.

- Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal.

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. (n.d.).

- The Role of Isocyanates in Modern Pharmaceuticals. (2025, July 10).

- This compound | CAS:40465-45-0. (n.d.).

- 4-Cyanophenyl isocyan

- How To Get Isocyanate?. (n.d.). PMC - PubMed Central - NIH.

- Isocyanate-based multicomponent reactions. (2024, December 12). PMC - NIH.

- This compound | C8H4N2O | CID 170380. (n.d.). PubChem - NIH.

- Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. (2013, May 15). ChemMedChem.

Sources

- 1. CAS 40465-45-0: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 40465-45-0 [m.chemicalbook.com]

- 5. This compound 97 40465-45-0 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | 40465-45-0 [chemicalbook.com]

- 8. This compound | CAS:40465-45-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 9. Isocyanate - Wikipedia [en.wikipedia.org]

- 10. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isocyanate synthesis by substitution [organic-chemistry.org]

- 12. real.mtak.hu [real.mtak.hu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. nbinno.com [nbinno.com]

- 15. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 16. This compound | CAS#:40465-45-0 | Chemsrc [chemsrc.com]

- 17. scbt.com [scbt.com]

- 18. capotchem.cn [capotchem.cn]

- 19. This compound, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 20. Page loading... [wap.guidechem.com]

- 21. icheme.org [icheme.org]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 4-Cyanophenyl Isocyanate for Researchers and Drug Development Professionals

This compound, also known as 4-isocyanatobenzonitrile, is a unique aromatic compound featuring two distinct functional groups: a highly electrophilic isocyanate (-N=C=O) and a polar cyano (-C≡N) group.[1][2] This dual functionality makes it an exceptionally versatile building block. The isocyanate group serves as a reactive handle for covalent modification and polymerization, while the cyano group modulates electronic properties, influences intermolecular interactions, and can serve as a synthetic precursor for other functionalities.

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design and stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂O | [3][4][5] |

| Molecular Weight | 144.13 g/mol | [3][4][6] |

| CAS Number | 40465-45-0 | [3][4][5] |

| IUPAC Name | 4-isocyanatobenzonitrile | [3][7] |

| Appearance | Off-white to beige crystalline needles or solid | [4][7] |

| Melting Point | 101-104 °C (lit.) | [4][6] |

| Boiling Point | ~262.7 °C (estimated) | [4] |

| Solubility | Insoluble in water (reacts), soluble in many organic solvents | [4] |

The Chemistry of Reactivity: A Mechanistic Perspective

The utility of this compound is rooted in the predictable and efficient reactivity of the isocyanate group. The central carbon atom of the isocyanate is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This renders it susceptible to attack by a wide range of nucleophiles.

Causality of Reactivity: The primary reaction pathway involves the nucleophilic addition to the carbonyl carbon of the isocyanate. This mechanism is fundamental to its application in forming stable covalent linkages. The choice of nucleophile dictates the resulting functional group, providing a modular approach to chemical synthesis.

-

With Alcohols: Forms a stable urethane (carbamate) linkage.

-

With Amines: Forms a highly stable urea linkage.

-

With Water: Forms an unstable carbamic acid, which readily decarboxylates to yield a primary amine (4-aminobenzonitrile) and carbon dioxide gas. This reaction is often undesirable and highlights the need for anhydrous reaction conditions.[8]

Caption: General mechanism of isocyanate reaction with a nucleophile.

Application in Advanced Materials Functionalization

This compound is a powerful tool for modifying the surfaces of materials that possess nucleophilic groups, such as hydroxyls or amines.[9] This process allows for the precise tuning of surface properties like hydrophobicity, thermal stability, and biocompatibility. A prime example is the modification of natural biopolymers.[1][9]

Field-Proven Protocol: Surface Modification of Silk Sericin

This protocol describes the chemical modification of silk sericin, a protein rich in amino acids with hydroxyl side chains (e.g., serine), using this compound to form stable urethane linkages.[6]

Protocol Objective: To covalently attach 4-cyanophenyl moieties to the sericin backbone, thereby altering its physicochemical properties.

Self-Validating System: The success of the modification can be validated through spectroscopic methods. The appearance of characteristic peaks for the urethane linkage and the nitrile group in FTIR or Raman spectra, alongside changes in solubility, confirms covalent attachment.

Step-by-Step Methodology:

-

Dissolution of Sericin: Dissolve silk sericin powder in a lithium chloride/dimethyl sulfoxide (LiCl/DMSO) solvent system with gentle heating (e.g., 60 °C) to ensure complete solubilization and exposure of reactive side chains.

-

Reagent Preparation: In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric excess of this compound in anhydrous DMSO. The use of anhydrous solvent is critical to prevent the competing reaction with water.[8]

-

Reaction: Cool the sericin solution to room temperature. Add the this compound solution dropwise to the sericin solution with continuous stirring.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 12-24 hours) at a controlled temperature (e.g., 40-50 °C). The specific conditions can be optimized to control the degree of functionalization.

-

Precipitation and Washing: Precipitate the modified sericin by adding the reaction mixture to a non-solvent like methanol or acetone.

-

Purification: Wash the precipitate extensively with the non-solvent to remove unreacted isocyanate and LiCl. This is followed by washing with deionized water to remove residual DMSO.

-

Drying: Dry the purified, functionalized sericin under vacuum to yield the final product.

Caption: Experimental workflow for silk sericin functionalization.

Role in Drug Development and Medicinal Chemistry

In drug development, the formation of urea and urethane linkages is a common strategy for linking molecular fragments, improving metabolic stability, and engaging in hydrogen bonding with biological targets.[10] this compound serves as a valuable reagent for introducing the 4-cyanophenyl moiety, which can act as a key pharmacophore.

Application Example: Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

The cyanophenyl group is a feature in certain classes of DPP-4 inhibitors used in the management of type 2 diabetes. The following is a representative protocol for the synthesis of a substituted urea, a scaffold relevant to this area of research.[6]

Protocol Objective: To synthesize a N-(4-cyanophenyl)-N'-(substituted) urea via reaction with a primary or secondary amine.

Step-by-Step Methodology:

-

Amine Solubilization: Dissolve the desired amine substrate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a flame-dried flask under an inert atmosphere.

-

Isocyanate Addition: Dissolve an equimolar amount of this compound in the same anhydrous solvent. Add this solution slowly to the stirred amine solution at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture can be concentrated under reduced pressure. If the product precipitates, it can be isolated by filtration. Otherwise, standard aqueous work-up and extraction procedures are employed.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure substituted urea.[11]

Synthesis and Safe Handling

Synthetic Route

The most common laboratory and industrial synthesis of this compound involves the reaction of 4-aminobenzonitrile with phosgene or a safer phosgene equivalent, such as triphosgene, in an inert solvent.[12]

Caption: Simplified synthesis pathway for this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[3][13] It causes serious skin and eye irritation and may cause respiratory irritation or allergic sensitization.[3][8][14]

-

Reactivity: Reacts with water, which can lead to a build-up of CO₂ gas and pressure in sealed containers. All glassware and solvents must be scrupulously dried before use.[8]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile, with attention to breakthrough time).[8][14]

-

Spill Management: In case of a spill, evacuate the area. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Decontaminate the area with a suitable solution to neutralize the isocyanate before disposal.[8][15]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like alcohols and amines.[4][6][16]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Oakwood Chemical. (n.d.). This compound.

- A&A Pharmachem. (n.d.). The Role of this compound in Modern Polymer Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Building Block for Organic Synthesis and Advanced Materials.

- A&A Pharmachem. (2026). Functionalizing Materials with this compound: Beyond Basic Chemistry.

- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.

- Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.

- Teramoto, H., & Miyazawa, M. (2004).

- Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H4N2O | CID 170380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 40465-45-0 [m.chemicalbook.com]

- 5. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 6. 4-氰基苯异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 95%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | 40465-45-0 [chemicalbook.com]

- 13. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 14. fishersci.ca [fishersci.ca]

- 15. capotchem.cn [capotchem.cn]

- 16. canbipharm.com [canbipharm.com]

A Comprehensive Spectroscopic Guide to 4-Cyanophenyl Isocyanate

Abstract

This technical guide provides a detailed analysis of the spectral data for 4-cyanophenyl isocyanate (4-isocyanatobenzonitrile), a versatile bifunctional reagent in organic synthesis and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. By elucidating the spectral signatures of this compound, this guide aims to facilitate its unambiguous identification, characterization, and application in various scientific endeavors.

Introduction: The Chemical Versatility of this compound

This compound, with the molecular formula C₈H₄N₂O and a molecular weight of 144.13 g/mol , is a crystalline solid at room temperature.[3][4] Its structure is characterized by a para-substituted benzene ring bearing two highly reactive functional groups: a cyano (-C≡N) group and an isocyanate (-N=C=O) group. This unique arrangement makes it a valuable building block in the synthesis of a wide array of organic molecules and polymers. The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively, while the cyano group can participate in various cycloaddition and nucleophilic addition reactions.[2]

A thorough understanding of its spectral properties is paramount for confirming its identity and purity, as well as for monitoring its reactions in various chemical transformations. This guide provides a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra, offering a foundational reference for its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Experimental Protocol:

A sample of this compound is dissolved in an appropriate deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[5] The spectrum is then acquired on a high-resolution NMR spectrometer.

Interpretation:

The ¹H NMR spectrum of this compound is expected to be simple and characteristic of a 1,4-disubstituted benzene ring. The four aromatic protons are chemically non-equivalent and will appear as a pair of doublets.

-

Aromatic Protons (AA'BB' System): The protons on the benzene ring will give rise to a complex splitting pattern that often appears as two distinct doublets.

-

The two protons ortho to the electron-withdrawing cyano group are expected to be deshielded and resonate at a higher chemical shift (downfield).

-

The two protons ortho to the isocyanate group will resonate at a slightly lower chemical shift (upfield) compared to those near the cyano group.

-

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | Doublet | 2H | Ar-H (ortho to -CN) |

| ~7.3 | Doublet | 2H | Ar-H (ortho to -NCO) |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

A more concentrated solution of this compound in a deuterated solvent is prepared for ¹³C NMR analysis. The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.[5]

Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the six unique carbon atoms in the molecule.

-

Isocyanate Carbon (-N=C=O): This carbon is highly deshielded and will appear at a characteristic downfield chemical shift.

-

Aromatic Carbons: The four aromatic carbons in the ring will have distinct chemical shifts. The carbon attached to the isocyanate group (ipso-carbon) and the carbon attached to the cyano group will be significantly deshielded. The other two aromatic carbons will appear at slightly lower chemical shifts.

-

Cyano Carbon (-C≡N): The carbon of the cyano group will also have a characteristic chemical shift in the downfield region, though typically less deshielded than the isocyanate carbon.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C -NCO |

| ~133 | C H (ortho to -CN) |

| ~126 | C H (ortho to -NCO) |

| ~125 | C -CN |

| ~118 | -C ≡N |

| ~128 | -N=C =O |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol:

The IR spectrum of solid this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[1] Alternatively, a KBr pellet of the sample can be prepared.

Interpretation:

The IR spectrum provides valuable information about the functional groups present in the molecule. The key diagnostic peaks for this compound are the strong, characteristic absorptions of the isocyanate and cyano groups.

-

Isocyanate (-N=C=O) Stretch: A very strong and sharp absorption band is expected in the region of 2270-2250 cm⁻¹. This is a highly characteristic peak for isocyanates.

-

Cyano (-C≡N) Stretch: A medium to strong, sharp absorption is expected around 2230-2220 cm⁻¹.

-

Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[6]

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for a 1,4-disubstituted benzene ring typically appear in the 850-800 cm⁻¹ region.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2260 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~2225 | Medium-Strong, Sharp | -C≡N Stretch |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| >3000 | Medium-Weak | Aromatic C-H Stretch |

| ~830 | Strong | p-Disubstituted C-H Bend |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol:

The mass spectrum of this compound can be obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.[2]

Interpretation:

The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 144, corresponding to the molecular weight of C₈H₄N₂O.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for aromatic isocyanates and nitriles include:

-

Loss of CO: A fragment ion at m/z 116, corresponding to the loss of a carbon monoxide molecule from the isocyanate group. This is a common fragmentation pathway for isocyanates.[2]

-

Loss of NCO: A fragment ion corresponding to the cyanophenyl cation.

-

Loss of HCN: Fragmentation of the benzonitrile portion of the molecule.

-

Predicted Mass Spectrum Data:

| m/z | Possible Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 116 | [M-CO]⁺ |

| 102 | [C₇H₄N]⁺ |

Visualizing the Structure and Data

To provide a clearer understanding of the molecular structure and its relationship to the spectral data, the following diagrams are provided.

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: Generalized workflow for spectroscopic analysis.

Conclusion

The spectral data of this compound are highly characteristic and provide a robust means of identification and characterization. The ¹H and ¹³C NMR spectra reveal the structure of the substituted aromatic ring, while the IR spectrum clearly indicates the presence of the key isocyanate and cyano functional groups. Mass spectrometry confirms the molecular weight and offers insights into the compound's fragmentation behavior. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling the confident application of this compound in their synthetic and materials science endeavors.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Building Block for Organic Synthesis and Advanced Materials.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170380, this compound.

- The Role of this compound in Modern Polymer Synthesis. (n.d.).

- PubChemLite. (n.d.). This compound (C8H4N2O).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- U.S. Environmental Protection Agency. (n.d.). Substance Details - Benzonitrile, 4-isocyanato-.

Sources

Introduction: The Strategic Importance of 4-Isocyanatobenzonitrile

An In-depth Technical Guide to the Synthesis and Purification of 4-Isocyanatobenzonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and purification of 4-isocyanatobenzonitrile. We will explore the core chemical principles, compare synthetic methodologies, and detail field-proven protocols, with a strong emphasis on safety and procedural rationale to ensure both purity and operator safety.

4-Isocyanatobenzonitrile, also known as 4-cyanophenyl isocyanate, is a bifunctional aromatic compound of significant interest in organic synthesis.[1] Its structure incorporates two highly valuable functional groups: a reactive isocyanate (-NCO) group and a polar cyano (-C≡N) group. This dual functionality makes it a versatile building block for a range of applications.[2][3]

The isocyanate group is highly electrophilic and readily reacts with nucleophiles like alcohols and amines to form stable urethane and urea linkages, respectively. This reactivity is fundamental to its role as a monomer in the synthesis of advanced polyureas and polyurethanes.[3] The cyano group, in turn, influences the polarity, solubility, and thermal stability of the resulting materials and can serve as a handle for further chemical transformations.[3] Its applications span from the functionalization of biomaterials like silk sericin to its critical role as an intermediate in the synthesis of pharmaceuticals.[3][4]

Synthetic Strategies: A Tale of Two Pathways

The synthesis of isocyanates has historically been dominated by methods employing the highly toxic and corrosive gas, phosgene (COCl₂).[5][6] However, driven by the principles of green chemistry and heightened safety concerns, significant research has focused on developing phosgene-free alternatives.[6][7][8][9] This guide will cover both approaches, with a practical focus on the safer, more modern routes suitable for a laboratory setting.

The Traditional Phosgene Route

The reaction of 4-aminobenzonitrile with phosgene or a solid equivalent like triphosgene is the classic industrial method. This process involves the direct conversion of the primary amine into the isocyanate.[6] While often high-yielding, the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride as a byproduct make this route undesirable and prohibitive for most research laboratories without specialized equipment and safety protocols.[5]

Phosgene-Free Synthesis: The Rearrangement Pathways

Modern organic synthesis favors phosgene-free routes that convert carboxylic acids or their derivatives into isocyanates via intramolecular rearrangements. These methods are significantly safer and more accessible. The most prominent among these for synthesizing 4-isocyanatobenzonitrile are the Curtius, Hofmann, and Lossen rearrangements.

The Curtius rearrangement is a robust and versatile thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[10][11] Discovered by Theodor Curtius in 1885, this reaction is prized for its tolerance of a wide variety of functional groups and its reliable conversion of carboxylic acids to isocyanates.[10][12]

Causality and Mechanism: The reaction begins with the activation of a carboxylic acid (4-cyanobenzoic acid in this case), typically by converting it to an acyl chloride or mixed anhydride. This activated intermediate then reacts with an azide source (e.g., sodium azide) to form a 4-cyanobenzoyl azide. Upon heating, this acyl azide undergoes a concerted rearrangement: the 4-cyanophenyl group migrates from the carbonyl carbon to the adjacent nitrogen atom as dinitrogen gas is liberated.[10][13] Research indicates this is a concerted process, avoiding the formation of a discrete, high-energy nitrene intermediate.[10] The migration occurs with complete retention of the migrating group's configuration.[10][14]

Caption: Synthetic workflow via the Curtius Rearrangement.

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[15][16] For this topic, the starting material would be 4-cyanobenzamide. The amide is treated with bromine and a strong base (like NaOH), which forms an N-bromoamide intermediate.[15][17] Further deprotonation and rearrangement lead to the formation of 4-isocyanatobenzonitrile, which can be isolated or hydrolyzed to the corresponding amine.[15][18]

The Lossen rearrangement is the conversion of a hydroxamic acid or its activated derivatives (e.g., O-acyl esters) into an isocyanate.[19][20][21] The process involves a base-promoted or thermal rearrangement that expels a carboxylate leaving group to yield the isocyanate.[22] While effective, this route is often less utilized than the Curtius rearrangement due to the potential need to first synthesize the 4-cyanobenzohydroxamic acid starting material.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on starting material availability, scale, and safety considerations. The Curtius rearrangement is often the most practical choice for laboratory-scale synthesis due to its reliable nature and commercially available starting materials.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Phosgene Route | 4-Aminobenzonitrile | Phosgene (or triphosgene) | High yield, direct conversion | Extremely toxic reagents, corrosive byproducts, requires specialized handling. |

| Curtius Rearrangement | 4-Cyanobenzoic Acid | SOCl₂, NaN₃ | Phosgene-free, high functional group tolerance, reliable.[10] | Use of potentially explosive acyl azides (generally handled safely in solution).[7] |

| Hofmann Rearrangement | 4-Cyanobenzamide | Br₂, NaOH | Phosgene-free, useful if amide is readily available. | Use of stoichiometric bromine, can have side reactions. |

| Lossen Rearrangement | 4-Cyanobenzohydroxamic acid | Activating agent (e.g., Ac₂O), Base | Phosgene-free, can proceed under mild conditions.[23] | Starting material may not be commercially available and requires synthesis. |

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes a representative lab-scale synthesis of 4-isocyanatobenzonitrile from 4-cyanobenzoic acid.

Step 1: Formation of 4-Cyanobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 equivalents) as both the reagent and solvent.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases and the solid has dissolved.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude 4-cyanobenzoyl chloride as a solid. This intermediate is moisture-sensitive and is typically used immediately in the next step.

Step 2: Formation of 4-Cyanobenzoyl Azide

-

Dissolve the crude 4-cyanobenzoyl chloride in a dry, aprotic solvent such as acetone or toluene.

-

In a separate flask, prepare a solution of sodium azide (NaN₃) (approx. 1.5 equivalents) in a minimal amount of water and add it to the acyl chloride solution dropwise while cooling in an ice bath.

-

Stir the reaction vigorously at 0-5 °C for 1-2 hours.

-

Monitor the reaction by IR spectroscopy for the disappearance of the acyl chloride peak (~1770 cm⁻¹) and the appearance of the characteristic strong acyl azide peak (~2140 cm⁻¹).

-

Once the reaction is complete, dilute the mixture with cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure without heating to yield the crude 4-cyanobenzoyl azide. Caution: Acyl azides are potentially explosive and should not be isolated as a dry solid. Proceed immediately to the next step.

Step 3: Rearrangement to 4-Isocyanatobenzonitrile

-

Dissolve the crude 4-cyanobenzoyl azide in a high-boiling, inert solvent such as dry toluene or dioxane.

-

Heat the solution gently to reflux (approx. 80-110 °C). Vigorous evolution of nitrogen gas will be observed.

-

Continue heating for 1-2 hours after the gas evolution has subsided to ensure the rearrangement is complete.

-

Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the strong, broad isocyanate peak (~2270 cm⁻¹).

-

Once complete, cool the reaction mixture. The resulting solution contains the crude 4-isocyanatobenzonitrile.

Purification Methodologies

Achieving high purity is critical, as impurities can interfere with subsequent polymerization or synthetic steps.[24][25] The primary methods for purifying solid 4-isocyanatobenzonitrile are recrystallization and column chromatography.

Caption: General purification workflow for 4-isocyanatobenzonitrile.

Recrystallization Protocol

Recrystallization is a highly effective technique for purifying solid organic compounds.[24] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

-

Solvent Selection: The ideal solvent is one in which 4-isocyanatobenzonitrile is sparingly soluble at room temperature but highly soluble at an elevated temperature. A non-polar solvent like heptane or hexane is often a good choice. Sometimes a solvent pair (e.g., toluene/heptane) is used.

-

Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a saturated solution is obtained.

-

Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, and pure crystals will form. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

-

Chilling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of solvent.

Column Chromatography

For achieving the highest possible purity, particularly on a smaller scale, column chromatography is an excellent option.[24] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would typically be used, with the less polar 4-isocyanatobenzonitrile eluting before more polar impurities.

Safety and Handling

Isocyanates are potent respiratory and dermal sensitizers and require careful handling to prevent exposure.[26]

-

Health Risks: Inhalation can cause severe irritation to the respiratory tract and may lead to occupational asthma, a condition where individuals become highly sensitized and can have severe reactions even at very low concentrations.[26] Skin contact can cause irritation, rashes, and dermatitis.[27]

-

Engineering Controls: All work with isocyanates must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[28][29]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Gloves: Chemically resistant gloves (e.g., butyl rubber or nitrile) are mandatory.[27]

-

Eye Protection: Safety goggles or a face shield must be worn.[27]

-

Lab Coat: A full-length lab coat should be worn to protect skin and clothing.

-

Respirator: For operations that may generate aerosols (e.g., spraying), an air-purifying respirator with an organic vapor cartridge may be necessary.

-

-

Handling and Storage: 4-Isocyanatobenzonitrile is moisture-sensitive. It will react with water to form an unstable carbamic acid, which decomposes to 4-aminobenzonitrile and CO₂, or it can react with another isocyanate molecule to form ureas. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

The synthesis of 4-isocyanatobenzonitrile is a critical process for accessing a valuable bifunctional building block. While traditional phosgene-based methods exist, modern, safer alternatives centered on rearrangement reactions, particularly the Curtius rearrangement, are strongly preferred in a research and development context. The success of the synthesis is critically dependent not only on the chosen reaction pathway but also on meticulous purification techniques, such as recrystallization, to achieve the high purity required for downstream applications. Strict adherence to safety protocols is paramount when handling the isocyanate product to mitigate the significant health risks associated with this class of compounds.

References

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health (NIH).

- Lossen rearrangement. (n.d.). Grokipedia.

- The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry.

- Curtius Rearrangement. (n.d.). Organic Chemistry Portal.

- Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. (2020). Organic Process Research & Development.

- 5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries.

- Curtius rearrangement. (n.d.). Wikipedia.

- Curtius Rearrangement. (n.d.). Alfa Chemistry.

- Hofmann Rearrangement Reaction. (n.d.). TCI EUROPE N.V.

- Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. (n.d.). Allen.

- What Is Lossen Rearrangement?. (n.d.). Unacademy.

- Lossen rearrangement. (n.d.). Wikipedia.

- Lossen Rearrangement. (n.d.). Alfa Chemistry.

- Hofmann rearrangement. (n.d.). Wikipedia.

- Gilman, J. W., & Otonari, Y. A. (1993). Synthesis of Isocyanates from Carboxylic Acids Using Diphenylphosphoryl Azide and 1,8-Bis(dimethylamino)naphthalene. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.

- Hofmann Rearrangement. (n.d.). Chemistry Steps.

- Strotman, N. A., et al. (2017). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry.

- Non-phosgene route to the manufacture of organic isocyanates. (2004). Google Patents.

- Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal.

- Isocyanates: Working Safely. (n.d.). California Department of Public Health (CDPH).

- Green non-phosgene process for manufacturing isocyanates. (2025, August 6). ResearchGate.

- Isocyanate Exposure: Health Risks & Safety Precautions. (n.d.). Chemscape.

- Hofmann Rearrangement: Mechanism, application. (n.d.). Chemistry Notes.

- Construction hazardous substances: Isocyanates. (2024, November 12). Health and Safety Executive (HSE).

- Isocyanates. (2024, April 16). WorkSafeBC.

- Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. (2025, September 25). ACS Fall 2025.

- This compound: A Versatile Building Block for Organic Synthesis and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- How To Get Isocyanate? (n.d.). ACS Omega - ACS Publications.

- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.).

- Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. (n.d.). Eureka | Patsnap.

- The Role of this compound in Modern Polymer Synthesis. (n.d.).

- Polyurethane synthesis via isocyanate-and phosgene-free... (n.d.). ResearchGate.

- Non-phosgene synthesis of isocyanates based on CO2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts. (2025, August 10). ResearchGate.

- Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide. (2014). PubMed.

- How To Get Isocyanate?. (n.d.). PMC - PubMed Central - NIH.

- An improved process for the preparation of enzalutamide. (2016). Google Patents.

- 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile. (2025, September 25). ChemicalBook.

- This compound. (n.d.). ChemicalBook.

- Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow. (n.d.). Google Patents.

- Unlocking Potential: The Versatility of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses Procedure.

- A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile. (n.d.). Google Patents.

- This compound 97. (n.d.). Sigma-Aldrich.

Sources

- 1. This compound | 40465-45-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-氰基苯异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. iris.unisa.it [iris.unisa.it]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Curtius Rearrangement [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 16. chemistnotes.com [chemistnotes.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 19. grokipedia.com [grokipedia.com]

- 20. What Is Lossen Rearrangement? [unacademy.com]

- 21. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. nbinno.com [nbinno.com]

- 25. nbinno.com [nbinno.com]

- 26. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 27. hse.gov.uk [hse.gov.uk]

- 28. lakeland.com [lakeland.com]

- 29. worksafebc.com [worksafebc.com]

An In-depth Technical Guide to the Theoretical Reactivity of 4-Cyanophenyl Isocyanate

This guide provides a comprehensive technical overview of the theoretical approaches used to understand and predict the reactivity of 4-cyanophenyl isocyanate (4-CPI). It is intended for researchers, chemists, and drug development professionals who utilize isocyanate chemistry in their work. We will explore the fundamental electronic structure of 4-CPI, delve into the computational methodologies that form the bedrock of its reactivity studies, and examine key reaction classes with an emphasis on mechanistic insights derived from theoretical calculations. The objective is to bridge the gap between computational prediction and experimental reality, offering a robust framework for designing and interpreting reactions involving this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound featuring a highly electrophilic isocyanate group (-N=C=O) and a polar, electron-withdrawing cyano group (-C≡N).[1][2] This unique electronic architecture makes 4-CPI a valuable building block in polymer science, materials functionalization, and pharmaceutical synthesis.[1][2] The isocyanate moiety serves as a reactive handle for forming stable covalent bonds, such as urethanes and ureas, while the cyano group modulates the molecule's electronic properties and can participate in secondary chemical transformations.[1][2]

Understanding the reactivity of 4-CPI is paramount for controlling polymerization processes, designing novel materials, and synthesizing complex organic molecules.[1] Theoretical and computational studies offer a powerful, predictive lens through which we can dissect reaction mechanisms, analyze transition states, and rationalize kinetic and thermodynamic outcomes at a molecular level.

Fundamentals of Isocyanate Reactivity

The reactivity of the isocyanate group is dominated by the electrophilic character of its central carbon atom.[3] Quantum mechanical calculations reveal a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack.[4] In 4-CPI, the electron-withdrawing nature of the para-cyano group further enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity compared to unsubstituted phenyl isocyanate.[3]

Common reactions of isocyanates include:

-

Nucleophilic Addition: Reactions with alcohols, amines, and thiols to form urethanes (carbamates), ureas, and thiocarbamates, respectively.[1][5]

-

Cycloaddition Reactions: Dimerization or trimerization to form uretidinediones or isocyanurates, and reactions with other unsaturated systems.[6][7]

-

Insertion Reactions: Insertion into acidic C-H bonds or other reactive single bonds.

Theoretical studies are essential for elucidating the nuanced mechanisms of these transformations, which can be concerted or stepwise depending on the reactants, solvent, and presence of catalysts.[8][9]

Theoretical Methodologies for Reactivity Studies

A robust computational investigation is the cornerstone of modern mechanistic chemistry. The choice of methodology is critical for achieving a balance between accuracy and computational expense.

3.1. Core Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse for studying the reactivity of medium-sized organic molecules like 4-CPI. It provides a reliable description of electronic structure and energetics.

-

Why DFT? DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, offer an excellent compromise between computational cost and accuracy for determining geometries, reaction barriers, and thermodynamic properties.[6][9]

-

Basis Sets: The choice of basis set, such as the Pople-style 6-31G(d) or the correlation-consistent cc-pVTZ, is crucial.[6][9] Larger basis sets provide more accurate results but require greater computational resources. For systems like 4-CPI, a basis set including polarization and diffuse functions is recommended for accurately describing the electronic distribution, especially in transition states.

3.2. Workflow for Computational Reactivity Prediction

A typical workflow for the theoretical study of a reaction involving 4-CPI follows a logical progression from reactant structure to transition state analysis. This self-validating system ensures that each step is built upon a verified foundation.

Caption: A standard workflow for computational analysis of reaction mechanisms.

Case Study 1: Nucleophilic Addition of Alcohols

The reaction of 4-CPI with alcohols to form urethanes is fundamental to polyurethane chemistry.[10][11] Theoretical studies have been instrumental in clarifying the mechanism, which is often more complex than a simple bimolecular collision.

4.1. Mechanistic Pathways

Computational studies on analogous systems like phenyl isocyanate have shown that the catalyst-free reaction can proceed through a concerted mechanism involving a four-membered transition state.[8] However, a key insight from both theoretical and experimental work is the role of alcohol self-association.[10] Mechanisms involving two or three alcohol molecules acting as a proton shuttle are often energetically favored, significantly lowering the activation barrier.[10][12]

Caption: Simplified mechanism of alcohol-assisted urethane formation.

4.2. Quantitative Insights from Theory

Theoretical calculations provide quantitative data that predict reaction feasibility and selectivity. For the model reaction of phenyl isocyanate with methanol, DFT calculations have quantified the energetics of different pathways.

| Pathway Description | Reactant Complex (RC) | Transition State (TS) | Product (P) | Activation Energy (Ea) |

| Catalyst-Free (1:1) | -8.22 kJ/mol | +120.0 kJ/mol | -95.0 kJ/mol | ~128 kJ/mol |